B1575702 Temporin-SN4

Temporin-SN4

Cat. No.: B1575702
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-SN4 is a short, naturally occurring antimicrobial peptide (AMP) belonging to the temporin family. These peptides are key effectors of the innate immune system and are primarily known for their potent activity against a range of Gram-positive bacteria, including resistant pathogens . The peptide is derived from the skin secretions of the Fine-spined frog ( Sylvirana spinulosa ) . Its primary sequence is FITGLISGLMKAL . Like other temporins, this compound is believed to exert its biological effects through a membranolytic mechanism . This involves the peptide, which can adopt an amphipathic α-helical structure in membrane-like environments, interacting with and disrupting the integrity of microbial cell membranes . This action leads to rapid membrane permeabilization and depolarization, resulting in the leakage of intracellular contents and ultimately cell death . Due to this mechanism, which targets fundamental membrane structures, AMPs like this compound are considered promising templates for developing new anti-infective agents to which pathogens are less prone to developing resistance. Research applications for this compound include investigations into novel antibacterial agents, studies on the structure-function relationships of host-defense peptides, and exploration of its potential anti-biofilm activities . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Gram+, Fungi, Mammalian cells,

sequence

FITGLISGLMKAL

Origin of Product

United States

Structural Characterization and Biophysical Analysis of Temporin Sn4

Primary Structure and Sequence Homology of Temporin-SN4

This compound was first identified in the skin of the fine-spined frog, Hylarana spinulosa. conicet.gov.ar Its primary structure consists of a 13-amino-acid sequence: FITGLISGLMKAL-NH2 (Phe-Ile-Thr-Gly-Leu-Ile-Ser-Gly-Leu-Met-Lys-Ala-Leu-amide). conicet.gov.arnih.gov The C-terminal amidation is a common feature among temporins and contributes to their stability and biological activity. nih.gov

The temporin family is extensive, with over 130 identified members, showcasing significant sequence variability. conicet.gov.ar Despite this diversity, they share common characteristics such as a relatively short length (typically 8-17 amino acids), a net positive charge (usually +1 to +3 at neutral pH), and a high content of hydrophobic residues (around 70%). conicet.gov.arimrpress.com Leucine (B10760876) is the most abundant amino acid within this family. conicet.gov.ar

This compound, with a net charge of +1 due to the single lysine (B10760008) (K) residue, fits well within the general physicochemical profile of the temporin family. conicet.gov.ar Its sequence exhibits homology with other temporins, which are known to be short and homologous peptides. nih.gov For instance, comparing this compound to the well-studied Temporin A (FLPLIGRVLSGIL-NH2) reveals similarities in the presence of hydrophobic residues like Phenylalanine (F), Isoleucine (I), and Leucine (L) at various positions, which is a hallmark of this peptide family. medchemexpress.com The general amino acid sequence pattern for many temporins can be represented as X1X2X3X4X5X6Y7X8X9Y10Y11+X12X13-NH2, where 'X' denotes a hydrophobic residue and 'Y' a hydrophilic one. conicet.gov.ar this compound aligns with this pattern, underscoring its evolutionary relationship within the temporin family.

Secondary and Tertiary Conformation Studies of this compound in Mimetic Environments

The biological function of antimicrobial peptides like this compound is intrinsically linked to their three-dimensional structure, particularly upon interaction with microbial membranes.

Alpha-Helical Propensity in Hydrophobic and Membrane-Mimicking Systems

A defining characteristic of the temporin family is the adoption of an α-helical conformation in hydrophobic or membrane-mimicking environments. conicet.gov.arnih.gov While unordered in aqueous solutions, these peptides undergo a conformational transition to a helical structure when exposed to environments that mimic the lipid bilayer of a cell membrane, such as in the presence of detergents like sodium dodecyl sulfate (B86663) (SDS) or solvents like trifluoroethanol (TFE). mdpi.com This induced amphipathic α-helix positions hydrophobic residues to interact with the lipid core of the membrane and hydrophilic residues to face the aqueous environment or interact with the polar head groups of the lipids. nih.govnih.gov

Given its primary sequence rich in hydrophobic amino acids (F, I, L, M, A) and its amphipathic potential, this compound is predicted to exhibit a strong propensity for α-helix formation in such mimetic systems. This conformational change is a critical step in its mechanism of action, facilitating membrane interaction and disruption. The helical propensity of amino acids in membrane environments is largely governed by their side chain hydrophobicity. researchgate.net

Conformational Dynamics and Flexibility of this compound

The conformational flexibility of peptides is crucial for their biological function, allowing them to adapt to different environments and interact with their targets effectively. uniprot.orgdaveadamslab.com For temporins, flexibility allows for the transition from a random coil in solution to a structured helix at the membrane interface. Molecular dynamics simulations of other temporins have revealed dynamic interactions with model membranes, including conformational flexibility at the N-terminus and the ability to form higher-order aggregates. This dynamic nature and flexibility are key determinants of their specific antimicrobial mechanisms.

Advanced Biophysical Techniques for Structural Elucidation

To experimentally determine the structural features of peptides like this compound, several advanced biophysical techniques are employed.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of proteins and peptides. photophysics.commdpi.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. researchgate.net The resulting CD spectrum provides a signature of the peptide's secondary structure content. researchgate.net

For temporins, CD spectroscopy has been instrumental in confirming their conformational behavior. nih.govnih.gov In aqueous solutions, the CD spectra of temporins typically show a single negative band characteristic of a random coil structure. Current time information in Washoe County, US. However, in the presence of membrane-mimicking agents like TFE or SDS micelles, the spectra transform to show two negative bands around 208 and 222 nm and a positive band around 192 nm, which are the hallmarks of an α-helical conformation. chemicalbook.com This disorder-to-helix transition is a well-documented phenomenon for the temporin family. nih.gov Although specific CD studies on this compound are not available, based on its homology to other temporins, it is expected to display similar spectral changes, confirming its α-helical propensity in membrane-like environments.

EnvironmentExpected Secondary Structure of this compoundCharacteristic CD Spectral Features
Aqueous BufferRandom CoilSingle negative band
Membrane-Mimetic (e.g., TFE, SDS)Alpha-HelixTwo negative bands (~208, 222 nm), one positive band (~192 nm)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the high-resolution three-dimensional structure of peptides and proteins in solution, providing atomic-level insights. nih.gov NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can identify protons that are close in space, allowing for the calculation of distance restraints that are used to build a 3D structural model. researchgate.net

NMR studies on other temporins, such as Temporin A, B, and L, have been conducted in membrane-mimicking environments like detergent micelles (e.g., SDS, DPC) or in complex with lipopolysaccharide (LPS) micelles. chemicalbook.comuniprot.orgrcsb.org These studies have consistently revealed that temporins adopt a largely helical conformation when bound to these micelles. rcsb.org For example, the solution-state NMR structure of Temporin L was determined, providing critical insights into its conformation. Transferred NOESY (tr-NOESY) experiments are particularly useful for studying the conformation of peptides when bound to large structures like micelles, as they allow for the determination of the bound-state conformation. uniprot.org

Computational Modeling and Molecular Dynamics (MD) Simulations of this compound Conformation

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the three-dimensional structure and dynamic behavior of peptides like this compound at an atomic level. nih.govmun.ca These in silico techniques provide insights into the conformational landscape of the peptide in different environments, complementing experimental data and helping to elucidate its mechanism of action. nih.gov While specific computational studies exclusively focused on this compound are limited in the publicly available literature, the extensive research on other members of the temporin family, such as Temporin L, provides a robust framework for understanding the likely conformational properties of this compound. nih.govnih.gov

Molecular dynamics simulations follow the movements of atoms in a system over time by solving Newton's equations of motion. plos.org This allows for the exploration of a peptide's conformational space, from its initial structure to more stable, lower-energy states in various simulated environments, such as in aqueous solution or embedded within a lipid bilayer mimicking a bacterial membrane. nih.gov

For temporins, a key area of investigation is their propensity to adopt an α-helical conformation, which is often crucial for their antimicrobial activity. nih.gov Simulations typically start with the peptide in a canonical α-helical or linear state and observe its evolution. In aqueous solution, temporins may exhibit a flexible structure, but upon interaction with a membrane-mimetic environment, they often fold into a more defined amphipathic α-helix. figshare.com This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is critical for membrane interaction and disruption.

MD simulations also allow for the study of peptide aggregation. nih.gov It has been observed that temporins can form oligomers, and simulations can help to understand the driving forces behind this self-association and the specific residues involved in forming the oligomeric interface. kcl.ac.uk The tendency to aggregate can influence the peptide's interaction with and perturbation of the target membrane. nih.gov

Furthermore, potential of mean force (PMF) calculations, a type of MD simulation, can be used to determine the free energy profile of a peptide as it inserts into a model membrane. nih.gov This provides a thermodynamic understanding of the peptide's ability to penetrate the lipid bilayer, a key step in many proposed mechanisms of action for antimicrobial peptides. nih.gov

The insights gained from these computational approaches are critical for structure-activity relationship (SAR) studies. By simulating analogues of natural peptides, researchers can predict how specific amino acid substitutions might affect the peptide's structure, stability, and interaction with membranes, thereby guiding the design of new peptides with enhanced activity and selectivity. nih.gov

Data from Computational Studies of Temporin Analogues

The following tables represent the types of data typically generated from computational and biophysical analyses of temporins and their analogues. While this data is not specific to this compound, it illustrates the key parameters and findings that such studies yield.

Table 1: Conformational Properties of Temporin Analogues from MD Simulations

PeptideEnvironmentPredominant Secondary StructureHelical Content (%)Key Interacting Residues (in membrane)
Temporin LWaterRandom Coil / Unstructured< 20%N/A
Temporin LSDS Micelleα-helix> 80%Phe, Trp, Leu
Temporin AWaterRandom Coil / Unstructured~15%N/A
Temporin ATFE/Waterα-helix~50%Phe, Val
[dLeu⁹, dLys¹⁰]TLLiposomesβ-sheetN/ANle, Phe, Leu

This table is illustrative and compiled from general findings on temporin peptides. nih.govnih.gov Specific percentages and residues are representative examples.

Table 2: Predicted Biophysical Properties of Temporin Analogues

Peptide AnalogueNet ChargeHydrophobicity (H)Hydrophobic Moment (µH)Predicted Activity
Temporin L+20.650.58High (Gram-positive)
Temporin B+20.590.51Moderate
[Nle¹, dLeu⁹, dLys¹⁰]TL+30.72Not ReportedHigh (Broad-spectrum)

This table contains representative data from studies on temporin analogues to illustrate the parameters analyzed. nih.gov

Structure Activity Relationship Sar of Temporin Sn4 and Its Analogs

Influence of Amino Acid Sequence and Composition on Biological Activity

The primary amino acid sequence is the fundamental blueprint that dictates the physicochemical properties of Temporin-SN4 and its analogs, such as charge, hydrophobicity, and amphipathicity. These properties, in turn, govern the peptide's interaction with microbial membranes and its ultimate biological effect. frontiersin.org

The efficacy of temporins is largely determined by a delicate balance between hydrophobicity and net positive charge. semanticscholar.org These features are prerequisites for their lytic activity. imrpress.com

Hydrophobic Residues: Comprising at least 50% of the amino acids in most AMPs, hydrophobic residues are critical for membrane interaction. imrpress.commdpi.com The hydrophobic face of the peptide drives its insertion into and aggregation within the lipid bilayer of bacterial membranes, which is essential for permeabilization and disruption. semanticscholar.orgnih.gov Temporins are characterized by a high content of hydrophobic residues, with leucine (B10760876) being particularly abundant. conicet.gov.armdpi.com An increase in hydrophobicity often correlates with enhanced antibacterial activity; however, it can also lead to a loss of specificity and increased toxicity toward host cells, such as red blood cells (hemolytic activity). frontiersin.orgsemanticscholar.org

Charged Residues: A net positive charge, typically conferred by basic amino acid residues like Lysine (B10760008) (Lys) and Arginine (Arg), is a hallmark of most temporins. conicet.gov.arnih.gov This cationicity facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., phospholipids), concentrating the peptide at the target surface. semanticscholar.orgnih.gov Increasing the net positive charge can enhance antimicrobial efficacy and specificity for cancer cells. frontiersin.orgmdpi.com While most temporins have a net charge between 0 and +3, this feature is critical for their mechanism of action. conicet.gov.arnih.govnih.gov

The interplay between these two factors is crucial; optimal antimicrobial selectivity is achieved through a fine-tuned balance of electrostatic and hydrophobic interactions. semanticscholar.org

Substituting specific amino acids in the temporin sequence is a key strategy to modulate activity and selectivity.

Lysine and Arginine: The introduction of basic residues like lysine or arginine is a common method to increase a peptide's net positive charge, often enhancing its activity against Gram-negative bacteria. mdpi.comnih.gov For example, adding two lysine residues to the N-terminus of a Temporin-1CEh analog was employed to boost its potency against Gram-negative strains. nih.gov However, the position and context of the substitution are critical. In studies on Temporin A, replacing a strongly basic arginine residue with the less basic lysine at position 7 resulted in decreased antibacterial activity. mdpi.com

D-amino acids: The incorporation of D-amino acids (the stereoisomers of the naturally occurring L-amino acids) can significantly impact a peptide's properties. Peptides built entirely of D-amino acids can retain their lytic activity, indicating that the antimicrobial effect does not rely on strict chiral interactions with the membrane. researchgate.net Substituting specific L-amino acids with their D-enantiomers in Temporin L analogs has been shown to dramatically reduce hemolytic activity while preserving potent anti-Candida activity. researchgate.net This strategy can improve the therapeutic index by uncoupling antimicrobial efficacy from host cell toxicity.

Other Substitutions: Replacing isoleucine with leucine residues in Temporin A was found to increase its antimicrobial potency. researchgate.net Conversely, substituting the same positions with alanine (B10760859) abolished the killing activity, highlighting the importance of the side chain's bulk and hydrophobicity. researchgate.net In Temporin-SHf, replacing phenylalanine with p-(t)butyl phenylalanine was part of a strategy to improve antimicrobial activity while maintaining its non-toxic character. nih.gov

The table below summarizes findings from substitution studies on various temporin analogs, illustrating these principles.

Parent PeptideModificationKey FindingReference(s)
Temporin A Replacement of N-terminal Phe with LysDramatic reduction in antibacterial activity. researchgate.net
Temporin A Replacement of Ile at positions 5 & 12 with LeuIncreased antimicrobial potency. researchgate.net
Temporin A Replacement of Ile at positions 5 & 12 with AlaAbolished bactericidal activity. researchgate.net
Temporin L Replacement of various residues (Lys7, Phe8, etc.) with their D-enantiomersGenerally abolished or significantly reduced hemolytic effect. researchgate.net
Temporin-1CEh Addition of two Lys residues to the N-terminusStrategy to increase activity against Gram-negative bacteria. nih.gov
Temporin A Replacement of Arg7 with LysDecreased antibacterial activity. mdpi.com

Modifications at the ends of the peptide chain, the N-terminus (free amine group) and C-terminus (free carboxyl group), are crucial for stability, conformation, and biological activity. creative-proteomics.comnih.gov

N-terminal Modifications: Acetylation of the N-terminus is a common modification that removes the positive charge from the terminal amine group. This can increase the peptide's stability by protecting it from degradation by enzymes called aminopeptidases. creative-proteomics.com N-terminal acetylation can also facilitate the formation of helical structures. frontiersin.org In some cases, adding residues like norleucine to the N-terminus has been shown to increase hydrophobicity and enhance activity against both Gram-positive and Gram-negative bacteria without increasing toxicity. semanticscholar.org

C-terminal Modifications: Temporins isolated from natural sources are typically amidated at the C-terminus. nih.govnih.govmdpi.com This modification neutralizes the negative charge of the terminal carboxyl group and is the result of post-translational enzymatic processing. researchgate.net C-terminal amidation is critical for the biological activity of many temporins and enhances their stability by making them resistant to degradation by carboxypeptidases. creative-proteomics.comfrontiersin.org This modification is considered a key feature of the temporin family. conicet.gov.armdpi.comnih.gov

Impact of Specific Amino Acid Substitutions (e.g., Lysine, Arginine, D-amino acids)

Conformational Features as Determinants of Biological Function and Selectivity

While the amino acid sequence is the primary determinant of function, the peptide's three-dimensional structure (conformation) is what ultimately interacts with the target membrane. Temporins are generally unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon interacting with hydrophobic environments, such as detergents or the lipid membranes of bacteria. mdpi.comnih.govconicet.gov.armdpi.com

This induced helical structure is essential for activity. conicet.gov.ar It arranges the hydrophobic and hydrophilic (charged) residues on opposite faces of the helix, creating an amphipathic molecule. This structure is perfectly suited to insert into and disrupt the phospholipid bilayer of the cell membrane, leading to pore formation, membrane destabilization, and cell death. semanticscholar.orgnih.gov The stability and nature of this helix, influenced by factors like amino acid substitutions and peptide length, directly impact the peptide's lytic efficiency and its selectivity between bacterial and host cells. frontiersin.org For instance, studies on Temporin-SHf analogs showed that modifications designed to enhance helicity could improve antimicrobial activity. nih.gov Despite having nearly identical α-helical conformations, subtle differences in conformational flexibility, particularly at the N-terminus, can lead to distinct membrane and antibacterial activities, as seen in a comparison of Temporin L and Aurein 2.5. nih.gov

Rational Design and Engineering of this compound Derivatives for Enhanced Activity

Rational design involves using the knowledge of structure-activity relationships to engineer new peptide derivatives with improved properties, such as enhanced potency, a broader spectrum of activity, or reduced toxicity. mdpi.complos.org This process often involves modifying the peptide's length, charge, and hydrophobicity based on established SAR principles. mdpi.com

Peptide length is a defining characteristic of the temporin family. nih.gov

Short Length: Temporins are among the shortest known natural AMPs, typically ranging from 8 to 17 amino acids. imrpress.commdpi.comnih.gov this compound, at 13 amino acids, fits squarely within this range. nih.gov This short length is advantageous as it makes chemical synthesis easier and more cost-effective, a significant consideration for therapeutic development. imrpress.comconicet.gov.ar

Correlation with Activity: While a certain minimum length is required to span the membrane or form a stable α-helix, the precise correlation between length and the spectrum of activity is complex. In one study, truncating four amino acids from the C-terminus of Temporin-1CEh was performed to decrease hydrophobicity and, consequently, hemolytic activity. nih.gov The results of such modifications demonstrate that altering peptide length can be a viable strategy to fine-tune the balance between antimicrobial efficacy and host cell toxicity. semanticscholar.org The optimal length often represents a compromise, providing enough structure for potent activity without the excessive hydrophobicity that can lead to non-specific cytotoxicity. semanticscholar.org

Modulation of Amphipathicity for Improved Efficacy

Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is a hallmark of many AMPs and is crucial for their interaction with and disruption of microbial cell membranes. bgimarine.comconicet.gov.ar The modulation of this property in temporin analogs has been a key strategy to enhance their efficacy.

Detailed research into various temporin analogs has demonstrated that a fine-tuned balance between hydrophobicity and cationicity is necessary for optimal biological activity. frontiersin.org For instance, in the design of Temporin-FL analogs, modifications to the peptide's helicity and hydrophobicity were shown to directly alter their bioactivity. An increase in hydrophobicity and the hydrophobic moment in the analog Temporin-FLa resulted in enhanced antimicrobial efficiency, although this was also accompanied by increased hemolytic activity. frontiersin.org Conversely, the analog Temporin-FLb, with reduced helicity and amphipathicity, exhibited lower potency against microbes but also lower cytotoxicity towards mammalian cells. frontiersin.org This highlights the delicate balance required to maximize antimicrobial efficacy while minimizing off-target effects.

In another study involving Temporin-L analogs, the addition of a norleucine residue at the N-terminus was explored to increase hydrophobicity. bgimarine.com This modification aimed to enhance the peptide's interaction with bacterial membranes. The principle is that the hydrophobic face of the amphipathic helix interacts with the lipid core of the membrane, while the hydrophilic face remains exposed to the aqueous environment or interacts with the phospholipid head groups. By strategically substituting or adding amino acids, the amphipathic character of this compound could be optimized to improve its membrane-disrupting capabilities.

The following table summarizes the effects of modulating amphipathicity on the activity of some temporin analogs:

PeptideModificationEffect on AmphipathicityOutcome on Efficacy
Temporin-FLa Deletion of Ser¹⁰ from Temporin-FLIncreased hydrophobicity and hydrophobic momentEnhanced antimicrobial efficiency, but also increased hemolytic activity. frontiersin.org
Temporin-FLb Deletion of Leu⁴ and Ser¹⁰ from Temporin-FLReduced helicity and amphipathicityDecreased antimicrobial potency, but also lower cytotoxicity. frontiersin.org
[Nle¹, dLeu⁹, dLys¹⁰]TL Addition of Nle to a Temporin-L analogIncreased hydrophobicityAimed to improve interaction with bacterial membranes. bgimarine.com

While direct studies on this compound are not available, these examples from closely related temporins strongly suggest that modulating its amphipathicity through amino acid substitutions would be a viable strategy to enhance its therapeutic index.

Strategies for Enhancing Peptide Stability and Bioavailability (e.g., D-amino acids, lipidation)

A significant hurdle in the clinical development of peptide-based therapeutics is their susceptibility to proteolytic degradation, which leads to poor stability and low bioavailability. Researchers have employed several strategies to overcome these limitations, including the incorporation of D-amino acids and lipidation.

The substitution of naturally occurring L-amino acids with their D-enantiomers is a widely used approach to increase peptide stability. semanticscholar.org Proteases, which are chiral enzymes, are typically specific for L-amino acid peptide bonds, rendering peptides containing D-amino acids resistant to cleavage. mdpi.com Studies on Temporin L have shown that the systematic replacement of L-amino acids with D-isomers can significantly impact the peptide's structure and function. nih.govresearchgate.net For example, the introduction of a D-amino acid can act as a helix breaker, altering the peptide's conformation. researchgate.net This modification can lead to a reduction in hemolytic activity while preserving or even enhancing antimicrobial potency against specific pathogens like Candida. nih.govresearchgate.net In the case of Temporin-SHf analogs, the inclusion of D-amino acid residues was also explored to improve their activity profile. frontiersin.org

Lipidation, the covalent attachment of a lipid moiety to the peptide, is another effective strategy to enhance stability and bioavailability. The lipid tail can increase the peptide's association with membranes and protect it from proteolysis. A study on a Temporin L analog demonstrated that the addition of a fatty acid conferred self-assembling properties and improved its efficacy in inhibiting the growth of both Staphylococcus aureus and Klebsiella pneumoniae. nih.gov This lipidated peptide, designated as peptide C, showed greater antimicrobial properties compared to its non-lipidated counterpart. nih.gov

The table below presents findings from studies on other temporins where these stability-enhancing strategies were applied:

Peptide/AnalogModification StrategyKey Findings
[Pro³]TL Analogs Systematic D-amino acid substitutionD-isomers acted as helix breakers; preserved anti-Candida activity with reduced toxicity. nih.govresearchgate.net
Temporin L Analogs Replacement of various amino acids with D-enantiomersGenerally abolished the hemolytic effect of the parent peptide. researchgate.net
Temporin-SHf Analogs Inclusion of D-amino acid residuesTested to improve the overall activity profile. frontiersin.org
Temporin L Analog (Peptide C) Lipidation (attachment of a five-carbon alkyl chain)Conferred self-assembling properties and improved antimicrobial activity against S. aureus and K. pneumoniae. nih.gov

These strategies, proven effective for other temporins, represent promising avenues for the development of more robust and effective analogs of this compound.

Investigating Peptide Aggregation and its Influence on Bioactivity

The aggregation of antimicrobial peptides can significantly influence their biological activity. This phenomenon is driven by various factors, including peptide concentration, salt concentration, and specific amino acid sequences. nih.govmdpi.com

Research on a novel temporin, Temporin-PF, revealed that it exhibited aggregation effects in different solutions, particularly in the presence of CaCl₂ and MgCl₂. mdpi.com Molecular dynamics simulations indicated that the parent peptide's assembly was dependent on hydrophobic interactions. nih.gov Interestingly, while Temporin-PF showed strong biological activity in a high oligomerization state, some of its analogs with enhanced inter-peptide interactions, leading to aggregation, displayed eliminated biological activities. nih.govmdpi.com This suggests that aggregation can, in some cases, be detrimental by reducing the peptide's ability to bind to the microbial membrane. mdpi.com The formation of aggregates via inter-peptide contacts at a zipper-like motif domain was proposed as a reason for the reduced bioactivity in these analogs. mdpi.com

Another study on structurally similar therapeutic peptides highlighted that aggregation pathways often begin with the formation of dimers and trimers, which then grow into larger aggregates. diva-portal.org The nature and size of these aggregates can vary depending on the peptide sequence and the surrounding environment. diva-portal.org

The influence of aggregation on the bioactivity of temporins is summarized in the table below:

PeptideObservationInfluence on Bioactivity
Temporin-PF Aggregated in standard culture media and salt solutions.The parent peptide's high oligomerization state was associated with strong biological activity. nih.gov
Temporin-PF Analogs (Trp/D-Trp substitution) Enhanced inter-peptide interaction and aggregation.Eliminated overall biological activities, possibly due to reduced binding to the lipid membrane. mdpi.com

Understanding and controlling the aggregation of this compound will be crucial for its development as a therapeutic. The balance between an active, potentially oligomeric state and an inactive, aggregated state needs to be carefully investigated to ensure consistent and optimal bioactivity.

Broad Spectrum Biological Activities of Temporin Sn4 and Its Analogs Pre Clinical Research Focus

Antimicrobial Activity Profile Against Diverse Pathogens.nih.govmdpi.comresearchgate.netsemanticscholar.orgmdpi.complos.orgmdpi.com

Temporins are known for their wide-ranging activity against various microorganisms, including bacteria and fungi. conicet.gov.ar Their mechanism of action is primarily based on perturbing the cytoplasmic membrane of pathogens. conicet.gov.ar

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, MRSA).nih.govconicet.gov.armdpi.comresearchgate.netsemanticscholar.orgmdpi.commdpi.comimrpress.comacs.org

Temporins generally exhibit potent activity against Gram-positive bacteria. plos.orgmdpi.commdpi.com For instance, Temporin A is effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecium, with minimum inhibitory concentrations (MICs) ranging from 2.5 to 20 µM. mdpi.com Similarly, Temporin B demonstrates strong activity against S. aureus and other Gram-positive pathogens. mdpi.com

Analogs of temporins have been developed to enhance their antibacterial properties. A lysine-rich derivative of temporin-1CEb, when conjugated with the synthetic Leu-enkephalin analogue dalargin (B549230) (DAL-PEG-DK5), showed potent bactericidal effects against multidrug-resistant S. aureus, eradicating both planktonic cells and biofilms. researchgate.net This conjugate was also effective against intracellular MRSA within human keratinocytes. researchgate.net Furthermore, analogs of temporin-GHa, created by substituting histidine with lysine (B10760008), exhibited improved and broader-spectrum antibacterial activity, including against MRSA with MICs between 6.2 and 12.5 μM. nih.gov

Interactive Data Table: Antimicrobial Activity of Temporin Analogs against Gram-Positive Bacteria

Peptide/Analog Target Organism MIC (µM) Reference
Temporin A S. aureus 2.5 - 20 mdpi.com
Temporin A MRSA 4 - 16 researchgate.net
Temporin G S. aureus Low concentrations nih.gov
Temporin G E. faecium Low concentrations nih.gov
DAL-PEG-DK5 MRSA 40 µg/mL (USA300 strain) mdpi.com
GHaK MRSA 6.2 - 12.5 nih.gov
GHa4K MRSA 6.2 - 12.5 nih.gov

Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa).nih.govresearchgate.netsemanticscholar.orgmdpi.complos.orgmdpi.com

While many temporins show limited activity against Gram-negative bacteria, certain members of the family and their analogs have demonstrated efficacy. mdpi.commdpi.com The outer membrane of Gram-negative bacteria often poses a barrier to these peptides. mdpi.com However, Temporin L, which has a higher net positive charge, is active against clinically relevant Gram-negative species. plos.org

Modifications to temporin structures have been shown to enhance their activity against Gram-negative strains. For example, the introduction of a tryptophan residue in the N-terminal region of some analogs improved their antibacterial activity against species like Klebsiella pneumoniae. nih.gov A synthetic analog of Temporin B, TB-YK, in combination with Temporin A, demonstrated synergistic antimicrobial activity against Gram-negative bacteria. plos.org Similarly, analogs of Temporin-SHa, when conjugated with levofloxacin (B1675101) at the N-terminus, showed improved activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Interactive Data Table: Antimicrobial Activity of Temporin Analogs against Gram-Negative Bacteria

Peptide/Analog Target Organism MIC (µM) Reference
Temporin L Gram-negative species Not specified plos.org
I1W & I4W (Temporin analogs) Klebsiella pneumoniae Improved activity nih.gov
Temporin A + TB-YK Gram-negative bacteria Synergistic activity plos.org
Levofloxacin-conjugated Temporin-SHa analogs Gram-negative bacteria Improved activity mdpi.com
GHaK E. coli 1.6 - 25 nih.gov
GHaK P. aeruginosa 1.6 - 25 nih.gov

Antifungal and Anti-Yeast Activity (e.g., Candida albicans).nih.govmdpi.complos.orgmdpi.comasm.orgresearchgate.net

Several temporins and their analogs have been investigated for their activity against fungi and yeasts, such as Candida albicans. mdpi.commdpi.comresearchgate.net Temporin A is active against C. albicans. mdpi.com Temporin B also shows activity against this opportunistic yeast. mdpi.com The antifungal mechanism of temporins is believed to involve the permeabilization of the fungal cell membrane. researchgate.net

Analogs have been specifically designed to enhance antifungal potency. For instance, the Temporin B analog TB_KKG6K and a newly designed D-Lys_TB_KKG6K were effective inhibitors of C. albicans growth, acting on both planktonic and sessile cells. mdpi.com These analogs induced intracellular reactive oxygen species and demonstrated good stability. mdpi.com Similarly, cyclic analogs of Temporin L have shown significant anti-candida activity against various species, including C. albicans, C. glabrata, and C. auris. mdpi.com One particular cyclic analog, peptide 3, emerged as a potent antibiofilm agent with low toxicity. mdpi.com

Interactive Data Table: Antifungal Activity of Temporin and its Analogs

Peptide/Analog Target Organism Activity Reference
Temporin A Candida albicans Active mdpi.com
Temporin B Candida albicans Active mdpi.com
TB_KKG6K Candida albicans Inhibits growth mdpi.com
D-Lys_TB_KKG6K Candida albicans Inhibits growth mdpi.com
Cyclic Temporin L analogs C. albicans, C. glabrata, C. auris Significant anti-candida activity mdpi.com
Peptide 3 (Cyclic Temporin L analog) Candida species Potent antibiofilm activity mdpi.com

Antiviral Research Investigations with Temporins.mdpi.comresearchgate.netnih.gov

The antiviral potential of temporins has been a growing area of research, with studies demonstrating their ability to inhibit a range of viruses. mdpi.comnih.gov

Activity Against Enveloped Viruses (e.g., Herpesviruses, Influenza, Coronaviruses).researchgate.net

Temporins have shown notable activity against enveloped viruses. mdpi.comsemanticscholar.org Research has demonstrated that Temporin B can inhibit Herpes Simplex Virus 1 (HSV-1) by disrupting the viral envelope. mdpi.comasm.org Similarly, Temporin G has been found to strongly affect HSV-1 replication by acting on the virion and interacting with its glycoprotein (B1211001) B. mdpi.comresearchgate.net

The antiviral activity of temporins extends to respiratory viruses. Temporin G has been shown to be effective against influenza A virus. uniroma1.it Other members of the temporin family have also demonstrated activity against influenza A virus, parainfluenza virus, and SARS-CoV-2. mdpi.com Temporin L and its analogs have exhibited significant inhibitory activity against herpesviruses, paramyxoviruses, influenza virus, and coronaviruses, including SARS-CoV-2. nih.gov The peptide AR-23, derived from Rana tagoi, also showed inhibitory activity against enveloped DNA and RNA viruses, including HSV-1 and SARS-CoV-2, by acting on the viral envelope. semanticscholar.org

Activity Against Non-Enveloped Viruses.researchgate.net

Research on the activity of temporins against non-enveloped viruses is also emerging. Temporin A has been found to be active against the non-enveloped frog virus-3. mdpi.com Temporin G was shown to reduce infection by the non-enveloped John Cunningham polyomavirus (JCPyV), likely by interacting with the viral capsid protein VP1. mdpi.comresearchgate.net However, some studies have shown limitations; for instance, the peptide AR-23 was inactive against the non-enveloped poliovirus 1. semanticscholar.org


Antiparasitic Research Studies on Temporins (e.g., Leishmania spp.)

Temporins, a family of short antimicrobial peptides, have demonstrated notable activity against various pathogens, including parasites of the genus Leishmania. nih.govresearchgate.net Research has focused on understanding their mechanism of action and identifying potent analogs with improved efficacy.

Temporin-SHa, a peptide isolated from the Sahara frog Pelophylax saharicus, has been a key focus of antiparasitic research. researchgate.net It has shown broad-spectrum activity against bacteria, yeasts, and parasites, including Leishmania infantum. plos.org Studies have revealed that Temporin-SHa and its analogs primarily act by disrupting the parasite's cell membrane. nih.govresearchgate.net This membranolytic mechanism involves rapid permeabilization and depolarization of the parasite's membrane. nih.gov At concentrations above the half-maximal inhibitory concentration (IC50), these peptides can cause significant membrane damage. researchgate.net Interestingly, at sub-lytic concentrations, Temporin-SHa can still permeabilize the parasite membrane and trigger a programmed cell death process resembling apoptosis. researchgate.netnih.gov

The analog [K3]SHa, a synthetically modified version of Temporin-SHa, has shown even greater potency against a range of trypanosomatids, including various Leishmania species such as L. infantum, L. major, L. amazonensis, and L. braziliensis. researchgate.net This analog exhibits leishmanicidal activity against both the promastigote (insect stage) and the clinically relevant amastigote (intracellular stage) forms of the parasite. nih.govnih.gov A key advantage of [K3]SHa is its effectiveness against antimony-resistant strains of L. infantum, highlighting its potential to overcome existing drug resistance mechanisms. nih.gov The enhanced activity of [K3]SHa is attributed to its increased affinity for the anionic membranes of the parasite. nih.govnih.gov

Another temporin, Temporin-SHd, a 17-residue peptide, also displays a broad spectrum of antimicrobial activity, including significant action against L. infantum promastigotes and amastigotes. nih.gov Its mechanism involves the perturbation of the anionic bilayer membranes of the parasite, leading to the formation of transient pores and subsequent membrane disruption. nih.gov Other temporins, such as Temporin A and Temporin B, have also been reported to have leishmanicidal activity, further establishing this peptide family as a promising source for new antiparasitic drug development. capes.gov.brmdpi.com

The table below summarizes the antiparasitic activity of selected temporins against Leishmania species.

PeptideTarget SpeciesActivityMechanism of Action
Temporin-SHa Leishmania infantumInhibits promastigotes and axenic amastigotes. plos.orgMembranolytic, induces apoptosis-like death at sub-lytic concentrations. researchgate.netnih.gov
[K3]SHa L. infantum, L. major, L. amazonensis, L. braziliensisHighly potent against promastigotes and amastigotes, including antimony-resistant strains. nih.govresearchgate.netRapid membrane permeabilization and depolarization. nih.gov
Temporin-SHd Leishmania infantumActive against promastigotes and amastigotes. nih.govPerturbs anionic bilayer membranes, forms transient pores. nih.gov
Temporin A Leishmania spp.Displays anti-Leishmania activity at micromolar concentrations. capes.gov.brmdpi.comInduces plasma membrane permeation. capes.gov.br
Temporin B Leishmania spp.Displays anti-Leishmania activity at micromolar concentrations. mdpi.commdpi.comPermeates the plasma membrane of the parasite. mdpi.com

Immunomodulatory Effects of Temporins in Research Models

Beyond their direct antimicrobial actions, temporins have been shown to possess immunomodulatory properties, suggesting they can influence the host's immune response to infection and inflammation. mdpi.comconicet.gov.arpnas.org This dual functionality makes them particularly interesting candidates for therapeutic development. pnas.org

The immunomodulatory mechanisms of temporins can involve either stimulating or inhibiting the host immune system by interacting with immune cells like leukocytes, macrophages, and neutrophils. nih.gov For instance, Temporin A acts as a chemoattractant for phagocytic leukocytes by interacting with the Formyl Peptide Receptor-Like 1 (FPRL1) receptor, suggesting a role in recruiting immune cells to the site of infection. mdpi.commdpi.com

Research on Temporin L and its analogs has demonstrated their anti-inflammatory potential. nih.gov In a mouse model of zymosan-induced peritonitis, synthetic analogs of Temporin L significantly reduced the hallmarks of inflammation, including leukocyte infiltration and the production of inflammatory mediators such as IL-6, TNF-α, and MCP-1. nih.gov One of the analogs showed a selective modulation of infiltrating inflammatory monocytes. nih.gov Furthermore, Temporin L has been found to directly bind to lipopolysaccharide (LPS), a component of Gram-negative bacteria that can trigger septic shock, suggesting its potential as a therapeutic agent in this condition. mdpi.com

Temporin-Rb has also been investigated for its effects on pro-inflammatory gene expression. researchgate.net In A549 human lung adenocarcinoma cells, Temporin-Rb was found to modulate the production of transforming growth factor-beta (TGFβ), a key cytokine involved in immune regulation. researchgate.net Similarly, Temporin-Ra was shown to induce the mRNA expression of pro-inflammatory cytokines IL-1β and IL-8 in a dose- and time-dependent manner in cancer cells. researchgate.net

The table below outlines the observed immunomodulatory effects of various temporins in research models.

TemporinModel SystemObserved Immunomodulatory Effect
Temporin A Human phagocytic leukocytesChemoattractant via FPRL1 receptor interaction. mdpi.commdpi.com
Temporin L Mouse model of peritonitisReduces leukocyte infiltration and inflammatory mediators (IL-6, TNF-α, MCP-1). nih.gov
Temporin-Rb A549 human lung cellsModulates TGFβ production. researchgate.net
Temporin-Ra Cancer cellsInduces mRNA expression of IL-1β and IL-8. researchgate.net

Anticancer Research Applications of Temporin Analogs

The unique properties of temporins, particularly their ability to selectively target and disrupt microbial membranes, have led to investigations into their potential as anticancer agents. nih.govresearchgate.net Cancer cell membranes often have a different composition and a higher negative charge compared to normal cells, making them susceptible to the membranolytic action of these peptides. nih.gov

Several temporin analogs have demonstrated significant anticancer activity in preclinical studies. mdpi.com For example, Temporin A has shown selective cytotoxicity towards non-small cell lung cancer (NSCLC) cell lines. researchgate.netfrontiersin.org This selectivity is thought to be due to differences in the phospholipid composition of the cancer cell membranes. researchgate.net

Temporin-1CEa, a 17-residue peptide, exhibits broad-spectrum anticancer activity against various human cancer cell lines, including breast cancer. frontiersin.orgresearchgate.net Its mechanism of action is multifaceted, involving both direct membrane disruption and the induction of apoptosis through mitochondrial-dependent pathways. frontiersin.orgresearchgate.net At higher concentrations, it causes membrane breakage and leakage of cellular contents, while at lower concentrations, it can trigger apoptosis. frontiersin.orgbiomedpress.org Analogs of Temporin-1CEa have been designed to enhance cancer cell specificity and reduce hemolytic activity by modulating their charge and hydrophobicity. mdpi.com

Analogs of Temporin-SHa have also been synthesized and evaluated for their anticancer effects. mdpi.com The analog [G10f]-SHa, with a D-Phe substitution, showed potent activity against a panel of cancer cell lines including lung, skin, prostate, pancreatic, and breast cancer. mdpi.com Another analog, [G10K]-SHa, also displayed good anticancer activity but with lower cytotoxicity towards normal cells. mdpi.com

Temporin-SHf, an ultra-short peptide, has been shown to be cytotoxic to human cancer cells while being non-hemolytic and non-toxic to non-tumorigenic cells. nih.gov It inhibits the proliferation and migration of A549 lung cancer cells and induces apoptosis through a caspase-dependent intrinsic mitochondrial pathway. nih.gov

The table below provides a summary of the anticancer research findings for various temporin analogs.

Temporin AnalogCancer Cell Line(s)Key Research Findings
Temporin A Non-small cell lung cancer (A549, Calu-3)Shows selective cytotoxicity towards NSCLC cell lines with low hemolytic activity. researchgate.net
Temporin-1CEa Breast cancer (Bcap-37), Melanoma (A375)Disrupts cancer cell membranes and induces apoptosis via mitochondrial pathways. mdpi.comfrontiersin.orgresearchgate.net
[G10f]-SHa Lung (A549), Skin (MNT-1), Prostate (PC-3), Pancreatic (MiaPaCa-2), Breast (MCF-7)Potent anticancer activity against a broad range of cancer cell lines. mdpi.com
[G10K]-SHa Various cancer cell linesGood anticancer activity with reduced cytotoxicity to normal cells compared to other analogs. mdpi.com
Temporin-SHf Lung cancer (A549)Inhibits proliferation and migration, induces caspase-dependent apoptosis. nih.gov

Advanced Research Methodologies and Experimental Design in Temporin Sn4 Studies

Peptide Synthesis and Purification Methods (e.g., Solid-Phase Peptide Synthesis)

The primary method for producing Temporin-SN4 and its analogues for research purposes is Solid-Phase Peptide Synthesis (SPPS), typically employing the Fmoc (9-fluorenylmethyloxycarbonyl)/tBu (tert-butyl) strategy. nih.gov This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, such as a Rink-amide MBHA resin. nih.gov

The synthesis protocol follows a cycle of steps for each amino acid added:

Deprotection: The Fmoc protecting group at the N-terminus of the resin-bound peptide is removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govreddit.com

Activation and Coupling: The next Fmoc-protected amino acid is activated using coupling reagents such as HBTU, PyBOP, or TBTU. nih.gov This activated amino acid is then added to the reaction vessel, where it forms a peptide bond with the newly deprotected N-terminus of the growing chain. The completeness of the coupling reaction is monitored using qualitative tests like the Kaiser or Chloranil tests. nih.gov

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.

Once the entire peptide sequence is assembled, the peptide is cleaved from the resin. This is achieved using a strong acid "cocktail," commonly consisting of trifluoroacetic acid (TFA) in the presence of cation scavengers like triisopropylsilane (B1312306) (TIS) and water, which also removes the side-chain protecting groups from the amino acids. nih.govgoogle.com The crude peptide is then precipitated from the TFA solution using cold diethyl ether. nih.gov

Post-synthesis purification is a critical step to isolate this compound from impurities and truncated sequences. researchgate.net High-performance liquid chromatography (HPLC) is the standard method for achieving high-purity peptide samples. researchgate.netnih.gov An alternative and rapid method for purification is solid-phase extraction (SPE), which can efficiently separate the target peptide from many synthesis-related impurities. researchgate.netnih.gov

Microbial Sensitivity Testing and Time-Kill Kinetics

To quantify the antibacterial potency of this compound, standardized microbial sensitivity tests are performed. The Minimum Inhibitory Concentration (MIC) is a key parameter determined using a broth microdilution method. frontiersin.orgnih.gov In this assay, serial dilutions of the peptide are incubated with a standardized bacterial suspension (e.g., 10^6 Colony Forming Units per milliliter, CFU/mL) in 96-well plates. frontiersin.org The MIC is defined as the lowest peptide concentration that results in no visible bacterial growth after a specified incubation period, typically 24 hours. nih.gov The Minimum Bactericidal Concentration (MBC), the concentration that kills 99.9% of the initial bacterial inoculum, can also be determined by plating samples from the wells onto agar (B569324) plates. nih.gov

Time-kill kinetics assays provide a dynamic view of the peptide's bactericidal or bacteriostatic effects over time. emerypharma.com In this experiment, a bacterial culture is treated with this compound at specific concentrations (often multiples of the MIC). Aliquots are removed at various time points (e.g., 0, 1, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). emerypharma.commdpi.com A compound is generally considered bactericidal if it causes a ≥3-log10 (or 99.9%) reduction in the CFU/mL compared to the initial inoculum. emerypharma.com This analysis reveals how quickly the peptide acts against the target pathogen. researchgate.net

Representative Data from a Time-Kill Kinetics Assay for this compound against a Bacterial Strain
Time (hours)Control (No Peptide) Log10 CFU/mLThis compound (1x MIC) Log10 CFU/mLThis compound (2x MIC) Log10 CFU/mL
06.06.06.0
16.24.53.1
26.53.8<3.0
47.13.1<3.0
88.0<3.0<3.0
248.5<3.0<3.0

Cell-Based Assays for Membrane Permeabilization and Depolarization (e.g., Propidium (B1200493) Iodide Uptake)

A primary mechanism of action for many antimicrobial peptides, including temporins, is the disruption of the bacterial cell membrane. Cell-based assays are used to confirm and quantify this activity. The propidium iodide (PI) uptake assay is a widely used method to assess plasma membrane integrity. researchgate.netnih.gov PI is a fluorescent dye that cannot penetrate the intact membranes of viable cells. researchgate.netiqproducts.nl However, when the membrane is compromised by an agent like this compound, PI can enter the cell, bind to DNA, and emit a strong red fluorescence. nih.govresearchgate.net

This phenomenon can be quantified using flow cytometry, where the percentage of fluorescent (membrane-compromised) cells in a population is measured. nih.goviqproducts.nl Alternatively, fluorescence microscopy can be used to visualize membrane damage. In this approach, bacteria treated with this compound are stained with both PI and a pan-bacterial DNA stain like DAPI (which stains all cells, live or dead). An increase in the number of red-staining cells (PI-positive) relative to the total number of blue-staining cells (DAPI-positive) indicates membrane permeabilization. nih.gov

High-Resolution Microscopy Techniques (e.g., Atomic Force Microscopy, Scanning Electron Microscopy)

High-resolution microscopy techniques provide direct visual evidence of the morphological changes induced by this compound on bacterial cells.

Atomic Force Microscopy (AFM) offers even higher resolution, enabling the visualization of the bacterial surface at the nanometer scale in three dimensions. academicjournals.orgmst.or.jp Unlike SEM, AFM can be performed on hydrated samples, minimizing artifacts from sample preparation. An atomically sharp tip scans the sample surface, and the forces between the tip and the surface are measured to construct a topographical map. mst.or.jp This allows for the detailed characterization of surface roughening, the formation of distinct pores or channels, and the leakage of cellular contents caused by this compound.

Quantitative Biofilm Assays (e.g., MTT Method, Biofilm Inhibition Concentration)

The ability of bacteria to form biofilms—structured communities encased in a self-produced matrix—is a major contributor to persistent infections. Assays to quantify the anti-biofilm activity of this compound are therefore crucial. These assays measure the peptide's ability to both prevent biofilm formation and eradicate established biofilms. frontiersin.orgnih.gov

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a common colorimetric method used to quantify the metabolic activity of cells within a biofilm, which serves as an indicator of cell viability. frontiersin.orgnih.govmdpi.com After treating the biofilm with this compound, MTT is added. Viable cells with active dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. These crystals are then dissolved, and the absorbance of the solution is measured, which is proportional to the number of living cells in the biofilm. nih.gov

From these quantitative assays, key parameters are derived:

Minimum Biofilm Inhibition Concentration (MBIC): The lowest concentration of the peptide that inhibits biofilm formation by a certain percentage, often 50% (MBIC50). frontiersin.org

Minimum Biofilm Reduction Concentration (MBRC): The lowest concentration required to eradicate a pre-formed, mature biofilm by a specific percentage, such as 50% (MBRC50). frontiersin.org

Example Data from an MTT Assay for Biofilm Inhibition by this compound
This compound Concentration (µM)Absorbance at 570 nm (OD570)Biofilm Inhibition (%)
0 (Control)1.200%
21.0810%
40.8430%
8 (MBIC50)0.5951%
160.2282%
320.0993%

Molecular Biology Techniques for Gene Expression Analysis (e.g., RT-qPCR)

To understand the subcellular response of bacteria to this compound, molecular biology techniques are employed to analyze changes in gene expression. Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for quantifying the expression levels of specific genes. nih.govnih.gov This technique can reveal whether the peptide upregulates or downregulates genes associated with stress responses, virulence, biofilm formation, or cell wall synthesis. nih.gov

The RT-qPCR process involves several key steps: nih.gov

RNA Isolation: Total RNA is extracted from bacterial cultures that have been treated with this compound and from untreated control cultures.

Reverse Transcription (RT): The isolated RNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase. thermofisher.com This cDNA library represents the genes that were being expressed in the cells at the time of extraction.

Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with primers specific to the target genes of interest. The qPCR instrument monitors the amplification of DNA in real-time using a fluorescent reporter. The cycle at which the fluorescence crosses a threshold (the Cq or Ct value) is inversely proportional to the initial amount of target cDNA. thermofisher.com By comparing the Cq values of target genes in treated versus untreated samples (normalized to a stably expressed reference gene), the relative change in gene expression induced by this compound can be accurately calculated. nih.gov

Advanced Spectrometric Analysis for Peptide Characterization (e.g., UPLC-ESI-Q-TOF-MS)

Before conducting biological assays, the identity, purity, and integrity of the synthesized this compound peptide must be rigorously confirmed. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF-MS) is a powerful analytical technique for this purpose. frontiersin.org

The UPLC component separates the synthesized peptide from any impurities with very high resolution. lcms.cz The eluting compounds then enter the mass spectrometer through an electrospray ionization (ESI) source, which generates charged ions of the molecules. The Q-TOF mass analyzer then measures the mass-to-charge ratio (m/z) of these ions with extremely high accuracy. bruker.comnih.gov This allows for the precise determination of the peptide's molecular weight, which can be compared to its theoretical mass to confirm that the synthesis was successful and the correct peptide was made. The high sensitivity and resolution of the system also allow for the detection and identification of any modifications or impurities present in the sample. bruker.com

Computational Biology and Bioinformatics for Sequence Analysis and Prediction

Computational biology and bioinformatics are indispensable disciplines in the study of antimicrobial peptides (AMPs) like this compound. reddit.comed.ac.ukunl.pt These fields provide the methods and algorithms necessary to analyze, interpret, and predict the structure and function of biological molecules from their sequence data. reddit.compolimi.it For peptides that are often small and may not be readily available in large quantities for extensive experimental characterization, in silico approaches offer a powerful first step in understanding their biological potential. nih.gov The application of computational tools allows for rapid analysis of primary amino acid sequences to forecast physicochemical characteristics, secondary and tertiary structures, and potential biological activities, thereby guiding further experimental validation. nih.govnih.gov

Sequence Analysis and Physicochemical Property Prediction

The primary amino acid sequence of a peptide is the foundation for all computational analysis. The sequence for this compound, identified from the skin secretions of a frog, is FITGLISGLMKAL. nih.gov Various bioinformatics web servers and standalone software can analyze this sequence to predict a range of fundamental physicochemical properties that are crucial for its function. These properties include molecular weight, theoretical isoelectric point (pI), net charge at neutral pH, hydrophobicity, and the aliphatic index. biomedpress.org

Detailed predictions for this compound's properties can be generated using tools that analyze its amino acid composition. These computational predictions offer critical insights into how the peptide might behave in a biological environment and interact with cell membranes.

Below is an interactive data table summarizing the predicted physicochemical properties of this compound.

PropertyPredicted ValueSignificance in Peptide Function
Amino Acid Sequence FITGLISGLMKALDetermines the fundamental chemical and physical properties. nih.gov
Molecular Weight 1362.7 DaProvides the mass of the peptide, useful for characterization. biomedpress.org
Theoretical pI 6.45Indicates the peptide is nearly neutral at physiological pH, potentially influencing its interaction with bacterial membranes.
Net Charge at pH 7.0 +0.0A near-neutral charge can affect the mechanism of membrane interaction.
Instability Index 18.23Suggests the peptide is stable in vitro. biomedpress.org
Aliphatic Index 140.00A high value indicates a favorable structural arrangement and potential thermostability. biomedpress.org
GRAVY 1.362The positive value indicates a hydrophobic character, suggesting a strong tendency to interact with and insert into lipid membranes.

Note: The values in this table are computationally predicted based on the amino acid sequence of this compound and may vary slightly depending on the specific algorithm used.

Structural Prediction

Understanding the three-dimensional (3D) structure of this compound is key to elucidating its mechanism of action. Computational methods are frequently used to predict the secondary and tertiary structures of peptides. mdpi.com

Secondary Structure Prediction: Tools like Jpred can predict the local structural elements, such as alpha-helices, beta-sheets, and random coils. openbioinformaticsjournal.com For many temporins, a disorder-to-helix transition is observed when they move from an aqueous environment to a non-polar one, such as the lipid core of a membrane. nih.gov It is predicted that this compound, like other members of its family, will likely form an amphipathic alpha-helix, a common structure for membrane-active peptides. nih.gov

Tertiary Structure Prediction: For peptides without a known homologous structure in the Protein Data Bank (PDB), ab initio (or template-free) modeling methods can be used. nih.gov Modern, highly accurate prediction tools like AlphaFold2, which leverage deep learning, have revolutionized protein structure prediction and can generate high-quality 3D models from the amino acid sequence alone. mdpi.comisct.ac.jp These models can reveal the spatial arrangement of amino acid residues, highlighting the amphipathic nature of the peptide, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix. This arrangement is critical for its ability to interact with and disrupt microbial membranes.

Functional Prediction

By integrating sequence and structural data, bioinformatics tools can predict the potential functions of this compound. frontiersin.org

Antimicrobial Activity Prediction: Machine learning models trained on large datasets of known AMPs can analyze the sequence of this compound to predict its likelihood of having antimicrobial properties. biorxiv.org These predictors identify patterns and features, such as charge, hydrophobicity, and sequence motifs, that are common among AMPs.

Mechanism of Action: The predicted 3D structure can be used in molecular dynamics (MD) simulations to model its interaction with bacterial membrane models. caltech.edu These simulations can provide atomic-level insights into how the peptide binds to, inserts into, and potentially disrupts the lipid bilayer, leading to cell death. For example, simulations can show whether the peptide forms pores, disrupts membrane curvature, or acts via a "carpet" mechanism.

Gene Ontology and Functional Annotation: Functional annotation databases like Gene Ontology (GO) can be used to assign putative functions. frontiersin.orguniprot.org By identifying homologous peptides or conserved domains, this compound can be associated with GO terms such as "defense response to bacterium," "antimicrobial," or "cytolysis," providing a standardized description of its predicted biological role. uniprot.org

Emerging Research Directions and Future Prospects for Temporin Sn4

Exploration of Temporin-SN4 Beyond Conventional Antimicrobial Applications

While the primary focus on temporins has been their ability to combat a range of pathogens, including bacteria, fungi, and viruses, recent studies are unveiling a broader therapeutic potential. conicet.gov.arnih.govresearchgate.net Research is increasingly directed towards the immunomodulatory and anticancer activities of these peptides. conicet.gov.arnih.govmdpi.com

Immunomodulatory Effects: The innate immune system is the first line of defense against pathogens, and AMPs are key effector molecules in this response. nih.govmaizelslab.org Some temporins have been shown to possess immunomodulatory effects, influencing the host's immune response to infection. conicet.gov.ar This can involve modulating the activity of immune cells like macrophages and neutrophils, and influencing the production of signaling molecules called cytokines. cancerresgroup.usbiorxiv.org These properties suggest that temporins, potentially including this compound, could be developed not just to directly kill microbes, but also to beneficially modulate the host's immune response during an infection. maizelslab.orgmdpi.com

Anticancer Potential: A significant and expanding area of research is the evaluation of temporins as anticancer agents. nih.govresearchgate.netnih.gov Several studies have demonstrated that certain temporins and their synthetic analogs exhibit cytotoxic activity against various cancer cell lines. nih.govmdpi.comnih.gov For instance, analogs of Temporin-SHa have shown potent anticancer activity against lung, skin, prostate, pancreatic, and breast cancer cells. mdpi.com The proposed mechanism often involves the selective disruption of cancer cell membranes, which differ in composition from healthy cells. researchgate.net This selective action is a highly desirable trait for anticancer therapeutics. Research into this compound's specific anticancer capabilities is a logical and promising next step in this field.

Development of Conjugates and Hybrid Peptides for Enhanced Efficacy

To improve the therapeutic properties of natural peptides like this compound, researchers are actively developing conjugates and hybrid molecules. nih.govresearchgate.net This strategy aims to enhance efficacy, broaden the spectrum of activity, and overcome limitations of the parent peptide.

Conjugates: This approach involves attaching other molecules to the peptide. For example, a conjugate of enkephalin and a temporin peptide was developed as a potential therapeutic agent for sepsis. nih.gov Another strategy involves conjugating a temporin analog with a breast cancer-targeting peptide, which successfully delivered the peptide to cancer cells without harming normal cells. researchgate.net

Hybrid Peptides: Hybrid peptides are created by combining sequences from different parent peptides to generate a new molecule with desired characteristics. For instance, a cecropin (B1577577) A-temporin A hybrid peptide demonstrated significantly higher activity against Staphylococcus aureus than cecropin A alone, without the hemolytic (red blood cell-destroying) activity of another parent peptide, melittin. researchgate.net The design of this compound hybrids could potentially enhance its activity against specific, hard-to-treat pathogens or improve its stability in biological environments.

Integration of this compound with Nanotechnology Platforms

Nanotechnology offers powerful tools to overcome some of the challenges associated with peptide-based therapeutics, such as stability and targeted delivery. conicet.gov.armdpi.comomniascience.comchula.ac.th The integration of this compound with various nanotechnology platforms is a key area of emerging research. conicet.gov.arnih.govbiokeralty.com

Peptide Encapsulation in Nanocarriers for Targeted Delivery (e.g., Chitosan (B1678972) Nanoparticles)

Encapsulating peptides like this compound in nanocarriers can protect them from degradation, control their release, and target them to specific sites of infection or disease. nih.govnih.govfrontiersin.org Chitosan, a natural polymer, is a promising material for creating these nanocarriers due to its biocompatibility, biodegradability, and inherent antimicrobial properties. nih.govmdpi.comdovepress.com

Studies have shown that encapsulating Temporin B in chitosan nanoparticles (CS-NPs) can reduce the peptide's toxicity to mammalian cells while providing a sustained antibacterial effect against strains of Staphylococcus epidermidis. nih.govnih.gov The chitosan itself provides an initial "burst" of antimicrobial activity, while the gradual release of the encapsulated temporin prevents bacterial regrowth over an extended period. nih.gov This approach holds significant promise for developing effective and long-lasting treatments based on this compound.

Fabrication of this compound-Incorporated Antimicrobial Materials and Coatings

The development of antimicrobial materials and coatings is crucial for preventing infections associated with medical devices and in public spaces. elsevier.comitene.comnih.gov Incorporating AMPs like this compound into these materials offers a proactive approach to inhibit the growth of harmful microbes. nih.govinxinternational.com

Research has demonstrated the feasibility of covalently grafting temporin peptides onto surfaces like titanium and microcrystalline cellulose. nih.gov This creates a surface that actively resists bacterial colonization. Such technologies could be applied to a wide range of materials, from medical implants to food packaging, to create environments that are inherently resistant to microbial contamination. elsevier.comchalmers.se The development of this compound-incorporated materials represents a promising strategy for infection control.

Investigation of Synergistic Effects with Established Therapeutic Agents

Combining AMPs with conventional antibiotics or other therapeutic agents can be a powerful strategy to enhance antimicrobial efficacy and potentially combat antibiotic resistance. conicet.gov.arnih.gov This synergistic approach can result in a combined effect that is greater than the sum of the individual effects of the drugs.

Several studies have reported synergistic interactions between temporins and established antibiotics. For example, Temporin A has shown synergy with gentamicin (B1671437) against Staphylococcus aureus biofilms. mdpi.com Another study found that Temporin-1OLa, in combination with the antibiotic linezolid, showed enhanced anti-biofilm capability against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The combination of Temporin A and a modified Temporin B was also found to be highly effective in vivo against both Gram-positive and Gram-negative bacteria. nih.gov Investigating the synergistic potential of this compound with a range of existing antibiotics could lead to novel combination therapies for difficult-to-treat infections.

Research on Microbial Resistance Mechanisms to this compound and Strategies to Overcome Them

A critical aspect of developing any new antimicrobial agent is understanding the potential for microbes to develop resistance. While AMPs are generally thought to have a low tendency to induce resistance due to their rapid, membrane-disrupting mechanism of action, resistance can still emerge. nih.govnih.govreactgroup.org

Bacteria can develop resistance to AMPs through several mechanisms, including:

Modification of the cell membrane: Altering the charge or composition of the cell surface to reduce the peptide's ability to bind. mdpi.com

Proteolytic degradation: Producing enzymes that break down the peptide. mdpi.com

Efflux pumps: Actively pumping the peptide out of the bacterial cell. reactgroup.orgfrontiersin.org

Biofilm formation: Creating a protective matrix that shields the bacteria from the peptide. frontiersin.org

Recent research on Temporin-L, for instance, showed that S. aureus responded to the peptide by increasing the synthesis of fatty acids, possibly as a protective mechanism. nih.gov Understanding how bacteria might develop resistance to this compound is crucial for its long-term viability as a therapeutic. Future research will need to focus on identifying these potential resistance mechanisms and developing strategies to counteract them. This could involve designing peptide analogs that are less susceptible to degradation or combining this compound with inhibitors of resistance mechanisms.

Q & A

Q. What methodological approaches ensure accurate assessment of Temporin-SN4's antimicrobial activity?

To evaluate antimicrobial activity, use standardized assays such as broth microdilution to determine minimum inhibitory concentrations (MICs) against target pathogens. Include controls for solvent effects and validate results with colony-forming unit (CFU) counts. Ensure reproducibility by replicating experiments across independent trials and reporting mean ± standard deviation .

Q. How can researchers assess the purity and structural integrity of synthesized this compound?

Employ high-performance liquid chromatography (HPLC) for purity analysis (>95% threshold) and mass spectrometry (MS) for molecular weight confirmation. Circular dichroism (CD) spectroscopy can verify secondary structure (e.g., α-helical content) under physiological conditions. Document batch-to-batch variability in supplementary materials .

Q. What experimental design considerations are critical for in vitro studies of this compound?

Define variables such as peptide concentration, exposure time, and bacterial growth phase. Use a factorial design to test interactions between variables. Include negative (vehicle-only) and positive (established antimicrobials) controls. For eukaryotic cell models, assess cytotoxicity via MTT or LDH assays alongside antimicrobial testing .

Q. How should researchers address potential synergistic effects between this compound and conventional antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Interpret synergy as FICI ≤0.5, additivity as 0.5–1.0, and antagonism as >1.0. Validate findings with time-kill curves and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What protocols are recommended for evaluating this compound’s cytotoxicity in mammalian cells?

Conduct dose-response assays using primary or immortalized cell lines (e.g., HEK293). Measure cell viability via ATP-based luminescence or flow cytometry for apoptosis markers. Normalize data to untreated controls and report IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers optimize this compound’s therapeutic index in preclinical models?

Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified charge or hydrophobicity. Use in silico tools (e.g., molecular dynamics simulations) to predict membrane interactions. Validate in vivo efficacy and toxicity in rodent models, ensuring compliance with NIH guidelines for experimental replication .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Investigate bioavailability limitations (e.g., proteolytic degradation) using stability assays in serum or simulated bodily fluids. Modify delivery systems (e.g., liposomal encapsulation) and re-evaluate pharmacokinetics. Compare tissue distribution profiles via LC-MS/MS .

Q. How do bacterial resistance mechanisms impact this compound’s long-term efficacy?

Conduct serial passage experiments under sub-MIC conditions to induce resistance. Perform whole-genome sequencing of resistant strains to identify mutations (e.g., altered membrane lipid composition). Cross-test resistance against structurally related peptides .

Q. What advanced techniques elucidate this compound’s interaction with bacterial membranes?

Use fluorescence-based assays (e.g., ANS dye displacement) to quantify membrane disruption. Employ transmission electron microscopy (TEM) to visualize pore formation. Pair surface plasmon resonance (SPR) with lipid bilayers to measure binding kinetics .

Q. How should researchers address contradictory data in this compound studies?

Apply meta-analysis frameworks to reconcile conflicting results, accounting for variables like bacterial strain diversity or assay conditions. Use sensitivity analysis to identify outliers and validate hypotheses with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

Q. What methodologies validate this compound’s mechanism of action in complex biological systems?

Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated pathogens. Use CRISPR-Cas9 knockouts to confirm target pathways. For host-pathogen interactions, employ dual RNA-seq to analyze simultaneous responses .

Q. How can computational modeling improve this compound’s clinical translation?

Develop quantitative structure-activity relationship (QSAR) models to predict toxicity and efficacy. Integrate machine learning algorithms with high-throughput screening data to prioritize analogs for synthesis. Validate predictions using ex vivo organoid models .

Methodological Best Practices

  • Data Presentation : Avoid duplicating results in text and tables; use figures for trends and tables for exact values (e.g., MICs across strains) .
  • Statistical Rigor : Report effect sizes, p-values, and confidence intervals. For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.